Product packaging for 4-Aminothiazole-5-carboxylic acid(Cat. No.:CAS No. 1353101-89-9)

4-Aminothiazole-5-carboxylic acid

Cat. No.: B578815
CAS No.: 1353101-89-9
M. Wt: 144.148
InChI Key: PSHKDNUXHXEYDT-UHFFFAOYSA-N
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Description

Historical Trajectories and Milestones in Thiazole (B1198619) Chemistry

The journey into the world of thiazoles began in the late 19th century, with the pioneering work of chemists who sought to understand and synthesize novel heterocyclic systems. The Hantzsch thiazole synthesis, first described in 1887, stands as a monumental achievement and remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide.

Over the decades, the field has witnessed significant expansion, with the development of numerous other synthetic methodologies. The Cook-Heilbron synthesis, for example, provided an alternative route through the reaction of an α-aminonitrile with carbon disulfide. These foundational discoveries paved the way for the exploration of a vast chemical space populated by thiazole derivatives. The recognition of the thiazole ring as a key structural motif in natural products, such as vitamin B1 (thiamine), further fueled research into its chemistry and biological significance. The continuous evolution of synthetic techniques, including the advent of microwave-assisted and solid-phase synthesis, has enabled the efficient and diverse production of thiazole-containing compounds, including the specifically substituted 4-Aminothiazole-5-carboxylic acid.

Structural Characteristics and Intrinsic Reactivity Profile of the Thiazole Nucleus

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. This arrangement of heteroatoms imparts a unique electronic distribution and reactivity to the ring system. The presence of the electronegative nitrogen atom and the polarizable sulfur atom influences the electron density at each position of the ring.

The aromaticity of the thiazole nucleus is a key determinant of its stability and reactivity. Pi-electron delocalization across the ring system is significant, rendering it less reactive than its non-aromatic counterparts. However, the heteroatoms introduce a degree of electronic asymmetry. The C2 position (between the sulfur and nitrogen atoms) is the most acidic and susceptible to deprotonation, making it a prime site for the introduction of substituents. The C5 position is generally the most nucleophilic and prone to electrophilic attack, while the C4 position is less reactive.

The reactivity of the thiazole nucleus can be modulated by the presence of substituents. The amino and carboxylic acid groups in this compound, for instance, significantly influence its chemical behavior, providing handles for a variety of chemical transformations.

Importance of this compound as a Versatile Chemical Scaffold

This compound serves as a highly valuable and versatile scaffold in organic synthesis, largely due to its trifunctional nature. The presence of the thiazole core, a primary amino group at the 4-position, and a carboxylic acid group at the 5-position allows for a wide range of chemical modifications. This multi-faceted reactivity enables the construction of diverse molecular architectures.

In medicinal chemistry, this compound is a key intermediate in the synthesis of various biologically active molecules. The amino group can be readily acylated, alkylated, or transformed into other functional groups, while the carboxylic acid moiety can participate in amide bond formation, esterification, or reduction. The thiazole ring itself can undergo further functionalization, although this is less common when the primary goal is to utilize it as a core structure.

One notable application is in the solid-phase synthesis of peptidomimetics. The 4-amino-thiazole-5-carboxylic acid core can be anchored to a solid support, and peptide chains can be elongated from both the amino and carboxylic acid functionalities. rsc.org This approach allows for the rapid generation of libraries of complex molecules for screening in drug discovery programs.

The strategic placement of the functional groups on the rigid thiazole ring also provides a well-defined three-dimensional orientation for the appended substituents, which is a crucial aspect in the design of molecules that interact with specific biological targets.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
Appearance Solid
IUPAC Name 4-amino-1,3-thiazole-5-carboxylic acid

The following table outlines some of the key reactions that highlight the versatility of the this compound scaffold.

Functional GroupReaction TypeReagents/ConditionsProduct Type
Amino Group (at C4) AcylationAcyl chloride, baseN-acylated derivative
AlkylationAlkyl halide, baseN-alkylated derivative
DiazotizationNaNO2, HClDiazonium salt
Carboxylic Acid Group (at C5) Amide CouplingAmine, coupling agent (e.g., DCC, HATU)Amide derivative
EsterificationAlcohol, acid catalystEster derivative
ReductionReducing agent (e.g., LiAlH4)(4-aminothiazol-5-yl)methanol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O2S B578815 4-Aminothiazole-5-carboxylic acid CAS No. 1353101-89-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)9-1-6-3/h1H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHKDNUXHXEYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299156
Record name 4-Amino-5-thiazolecarboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501299156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353101-89-9
Record name 4-Amino-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353101-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Aminothiazole 5 Carboxylic Acid and Its Functionalized Derivatives

Conventional Solution-Phase Synthesis Strategies

Solution-phase synthesis remains a cornerstone for the preparation of 4-aminothiazole-5-carboxylic acid and its analogues. These methods are well-established and allow for a wide range of reaction conditions and purification techniques.

Cyclization Reactions for Thiazole (B1198619) Ring Formation

The formation of the thiazole ring is the crucial step in the synthesis of these compounds. A common and effective method involves the Hantzsch thiazole synthesis and its variations. This typically involves the condensation reaction between a thiourea (B124793) or thioamide and an α-halocarbonyl compound. organic-chemistry.org

For instance, the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates can be achieved through the α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea. organic-chemistry.org Similarly, domino alkylation-cyclization reactions of propargyl bromides with thioureas have been employed to produce 2-aminothiazoles. organic-chemistry.org Another approach utilizes the reaction of vinyl azides with potassium thiocyanate, catalyzed by palladium(II) acetate, to selectively form 4-substituted 2-aminothiazoles. organic-chemistry.org

A notable one-pot, three-component reaction for synthesizing polysubstituted 2-aminothiazoles involves α-nitro epoxides, potassium thiocyanate, and primary amines, which has been reported to be highly efficient with good yields. nih.gov The base-induced cyclization of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide and ethyl isocyanoacetate, with methyl arene- and hetarenecarbodithioates also provides a route to 4,5-disubstituted thiazoles. nih.gov

The following table summarizes various cyclization strategies for the formation of the thiazole ring:

ReactantsReagents/CatalystsProduct TypeReference
β-keto esters, ThioureaN-bromosuccinimide2-amino-4-alkyl/arylthiazole-5-carboxylates organic-chemistry.org
Propargyl bromides, ThioureasMicrowave irradiation2-aminothiazoles organic-chemistry.org
Vinyl azides, Potassium thiocyanatePalladium(II) acetate4-substituted 2-aminothiazoles organic-chemistry.org
α-nitro epoxides, Potassium thiocyanate, Primary amines-Polysubstituted 2-aminothiazoles nih.gov
Active methylene isocyanides, Methyl arenecarbodithioatesBase4,5-disubstituted thiazoles nih.gov
Oxime acetates, IsothiocyanatesCopper catalyst4-substituted and 4,5-disubstituted 2-aminothiazoles nih.gov

Ester Hydrolysis and Carboxylic Acid Derivatization

Once the thiazole ester is formed, the next step is often the hydrolysis of the ester group to yield the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, by treating the ester with sodium hydroxide. rsc.orgwikipedia.org This saponification reaction is generally efficient and proceeds to completion. wikipedia.org

Following hydrolysis, the resulting carboxylic acid can be further functionalized. For example, it can be converted to an acyl chloride by treatment with thionyl chloride, which can then be used in subsequent reactions to form amides or other derivatives. nih.gov Amide coupling reactions are commonly employed to link the thiazole carboxylic acid with various amines, often facilitated by coupling reagents like HCTU, HOBt, and DIEA. nih.gov

Multi-Step Synthetic Sequences and Optimization

The synthesis of complex this compound derivatives often requires multi-step sequences. These sequences can involve protection and deprotection of functional groups, as well as a series of reactions to build the desired molecular complexity. For example, the synthesis of dasatinib, an anti-cancer drug, involves a multi-step sequence starting from ethyl 2-aminothiazole-5-carboxylate, which includes N-Boc protection, ester hydrolysis, and subsequent amide coupling. semanticscholar.org

Solid-Phase Synthetic Approaches

Solid-phase synthesis offers several advantages over traditional solution-phase methods, including simplified purification, the potential for automation, and the ability to readily generate libraries of compounds for high-throughput screening. rsc.org

Utilization of Traceless Linker Strategies

Traceless linkers are a key component of solid-phase synthesis, as they allow for the cleavage of the final product from the solid support without leaving any residual linker fragment. combichemistry.com This is particularly important for the synthesis of small molecules where any part of the linker remaining on the final compound could significantly alter its biological activity.

In the context of this compound synthesis, a traceless solid-phase methodology has been developed for thiazole-based peptidomimetics. rsc.org This strategy involves preparing a key intermediate, a 1,3-thiazole with amine and ester functional groups at the C4 and C5 positions, respectively, through the cyclization of a cyanocarbonimidodithioate intermediate resin with an α-bromo ketone. rsc.org The use of a sulfur linker unit, which is later oxidized to a sulfone, facilitates the final cleavage step. nih.gov Silyl linkers are another type of traceless linker that can be cleaved under acidic conditions. combichemistry.comnih.gov

Polymer-Supported Reagents and Methodologies

The use of polymer-supported reagents combines the benefits of solid-phase synthesis with the versatility of solution-phase chemistry. mdpi.org These reagents can be used to carry out chemical transformations, and then easily removed from the reaction mixture by simple filtration, thus simplifying the purification process. cam.ac.uk

Various polymer-supported reagents have been developed and applied in organic synthesis. cam.ac.uk For instance, a polymer-supported perruthenate can be used for the oxidation of alcohols to aldehydes. cam.ac.uk Polymer-supported borohydride (B1222165) can be employed for reductive amination reactions. cam.ac.uk In the synthesis of aminothiazoles, polymer-supported bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD-P) have been used to facilitate cyclodehydration reactions. rsc.org The use of a sequence of polymer-supported reagents allows for multi-step syntheses to be performed without the need for chromatographic purification between steps. rsc.org

The following table provides examples of polymer-supported reagents and their applications in synthesis:

Polymer-Supported ReagentApplicationReference
Polymer-supported perruthenate (PSP)Oxidation of alcohols cam.ac.uk
Polymer-supported borohydrideReductive amination cam.ac.uk
Polymer-supported dimethylaminopyridine (PS-DMAP)Catalyst and base cam.ac.uk
Polymer-supported hypervalent iodine diacetateOxidative coupling cam.ac.uk
Polymer-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD-P)Base in cyclodehydration reactions rsc.org
Trityl isothiocyanate (TrITC) resinSynthesis of 2-aminothiazole-5-carboxylates rsc.org

Emerging and Sustainable Synthetic Protocols for this compound and its Functionalized Derivatives

The synthesis of this compound and its derivatives is increasingly benefiting from emerging and sustainable protocols that prioritize efficiency, safety, and environmental responsibility. These modern approaches, including one-pot reactions and methods guided by the principles of green chemistry, offer significant advantages over traditional multi-step synthetic routes.

One-Pot Reaction Efficiencies

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a highly efficient method for constructing complex molecules like functionalized 4-aminothiazole-5-carboxylates. This approach significantly improves reaction efficiency by minimizing the number of purification steps, reducing solvent waste, and saving time and labor. A notable example is the one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates, which are structurally related to the target compound.

The efficiency of this one-pot approach is highlighted by the good yields obtained for a variety of derivatives, including those with N-alkyl and N-aryl substituted thioureas. For instance, the reaction of ethyl acetoacetate (B1235776) with NBS followed by the addition of thiourea yields ethyl 2-amino-4-methylthiazole-5-carboxylate in a significantly streamlined manner tandfonline.com.

Starting MaterialsReagentsSolventReaction ConditionsProductYield (%)Reference
Ethyl acetoacetate, ThioureaN-Bromosuccinimide (NBS)Water/THFStep 1: 0°C to RT, 2h; Step 2: 80°C, 2hEthyl 2-amino-4-methylthiazole-5-carboxylateGood tandfonline.com
Ethyl acetoacetate, N-AllylthioureaN-Bromosuccinimide (NBS)Water/THFStep 1: 0°C to RT, 2h; Step 2: 80°C, 2hEthyl 2-(allylamino)-4-methylthiazole-5-carboxylate76 tandfonline.com
Ethyl acetoacetate, N-IsopropylthioureaN-Bromosuccinimide (NBS)Water/THFStep 1: 0°C to RT, 2h; Step 2: 80°C, 2hEthyl 2-(isopropylamino)-4-methylthiazole-5-carboxylate62 tandfonline.com
Ethyl acetoacetate, N-(m-chlorophenyl)thioureaN-Bromosuccinimide (NBS)Water/THFStep 1: 0°C to RT, 2h; Step 2: 80°C, 2hEthyl 2-((3-chlorophenyl)amino)-4-methylthiazole-5-carboxylate73 tandfonline.com

Green Chemistry Principles in Aminothiazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aminothiazole derivatives to minimize environmental impact and enhance safety. These principles include the use of safer solvents, energy-efficient methods, and renewable or recyclable catalysts.

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully employed as a green chemistry approach for the synthesis of aminothiazoles. This method often leads to dramatically reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. For example, the synthesis of 4-(o-chlorophenyl)-2-aminothiazole has been achieved by reacting o-chloroacetophenone, iodine, and thiourea under microwave irradiation, with the reaction proceeding to completion in a matter of minutes and resulting in high yields nih.gov. The use of microwave heating can also facilitate solvent-free reactions, further enhancing the green credentials of the synthesis bepls.com. One-pot, three-component syntheses of thiazole derivatives under microwave irradiation using eco-friendly catalysts like chitosan (B1678972) have also been reported, highlighting the synergy between different green chemistry principles nih.gov.

Ultrasound-Assisted Synthesis:

Sonochemistry, or the use of ultrasound to promote chemical reactions, is another energy-efficient technique that aligns with the principles of green chemistry. Ultrasound irradiation can enhance reaction rates and yields in the synthesis of thiazole derivatives. For instance, the synthesis of novel thiazole derivatives has been achieved through a multicomponent reaction catalyzed by a chitosan-based Schiff's base hydrogel under ultrasonic irradiation. This method offers mild reaction conditions, rapid reaction times, and high yields, with the added benefit of a reusable biocatalyst nih.gov. The application of ultrasound has been shown to be effective in various condensation and cyclization reactions leading to the formation of the thiazole ring.

Use of Greener Solvents and Catalysts:

A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Aqueous media, such as water or polyethylene (B3416737) glycol (PEG)-water systems, are being explored for the synthesis of aminothiazoles researchgate.net. For example, a one-pot protocol for the synthesis of 4-aryl-2-aminothiazoles has been developed using a mixture of polyethylene glycol (PEG)-400 and water as a green reaction medium under microwave irradiation.

Furthermore, the development and use of reusable and non-toxic catalysts are central to sustainable synthesis. Research has focused on employing solid acid catalysts, biocatalysts, and magnetically separable nanocatalysts to facilitate the synthesis of aminothiazoles. For instance, a novel multifunctional and magnetically recoverable nanocatalyst has been utilized for the one-pot synthesis of 2-aminothiazoles, allowing for easy separation and recycling of the catalyst nih.gov. The use of such catalysts not only reduces waste but also often leads to improved reaction efficiency and selectivity.

Reactivity and Advanced Chemical Transformations of 4 Aminothiazole 5 Carboxylic Acid

Reactivity at the Amino Group (C4-position)

The amino group at the C4 position of the thiazole (B1198619) ring is a key site for various chemical modifications. However, its reactivity can be influenced by the electron-withdrawing nature of the adjacent thiazole ring and the carboxylic acid group.

Acylation Reactions: Amidation and Sulfonylation

The amino group of 4-aminothiazole-5-carboxylic acid and its derivatives can undergo acylation to form amides and sulfonamides. These reactions are fundamental in the synthesis of a wide array of derivatives with potential biological activities.

Amidation: The formation of an amide bond at the C4-amino group often requires activation of the carboxylic acid partner or specific coupling agents due to the reduced nucleophilicity of the amino group. rsc.org For instance, the coupling of carboxylic acids with 2-aminothiazole (B372263) derivatives can be challenging with standard methods. rsc.org However, protocols using acyl fluorides generated in situ have proven effective for coupling with electron-deficient amines like those on a thiazole ring. rsc.org In some cases, direct acylation can be achieved. For example, the ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid react with acetic anhydride (B1165640) to yield the corresponding 2-acetylamino derivatives. researchgate.netresearchgate.net Similarly, various amide derivatives of 2-amino-4,5-diarylthiazoles have been synthesized by reacting the amino group with different acyl chlorides in the presence of a base like triethylamine. mdpi.com

Sulfonylation: The amino group can also be functionalized with sulfonyl chlorides to produce sulfonamides. The ethyl ester and anilide of 2-amino-4-methylthiazole-5-carboxylic acid react with arylsulfonyl chlorides in pyridine (B92270) to form the corresponding 2-(arylsulfonyl)amino derivatives. researchgate.netresearchgate.net

Table 1: Examples of Acylation Reactions at the C4-Amino Group
Starting MaterialReagentProduct TypeReference
Ethyl 2-amino-4-methylthiazole-5-carboxylateAcetic anhydrideN-Acetyl derivative researchgate.netresearchgate.net
Anilide of 2-amino-4-methylthiazole-5-carboxylic acidAcetic anhydrideN-Acetyl derivative researchgate.netresearchgate.net
Ethyl 2-amino-4-methylthiazole-5-carboxylateArylsulfonyl chloride in pyridineN-Arylsulfonyl derivative researchgate.netresearchgate.net
2-Amino-4,5-diarylthiazolesAcyl chlorides with triethylamineN-Acyl derivatives mdpi.com

Transformation to Hydrazide and Azide (B81097) Intermediates

The carboxylic acid group at the C5 position is typically the starting point for the synthesis of hydrazides and azides, which can then be used to generate an amino group at this position via Curtius rearrangement. ias.ac.inias.ac.in However, the amino group at C4 can influence these transformations.

The synthesis of 5-aminothiazole derivatives has been achieved through the Curtius reaction starting from the corresponding thiazole-5-carboxylic esters. ias.ac.inias.ac.in The process involves the conversion of the ester to a hydrazide, followed by treatment with nitrous acid to form an azide. ias.ac.in For example, ethyl 2-aminothiazole-5-carboxylate can be converted to its hydrazide, which is then transformed into the corresponding azide. ias.ac.inias.ac.in This azide can subsequently be rearranged, often in the presence of an alcohol to form a urethane, or treated with acetic acid and acetic anhydride to yield the acetamino compound. ias.ac.in

It is worth noting that the stability and reactivity of these intermediates can be characteristic of the thiazole ring system. For instance, urethanes formed from thiazole azides can be resistant to acidic hydrolysis but susceptible to decomposition by alkali. ias.ac.in

Nucleophilic Displacement and Condensation Reactions

The amino group at the C4 position can participate in nucleophilic displacement and condensation reactions, leading to the formation of new carbon-nitrogen bonds and expanded heterocyclic systems.

Nucleophilic Displacement: The amino group of 2-aminothiazole-5-carboxylate can act as a nucleophile in substitution reactions. For instance, it can react with 2-methyl-4,6-dichloropyrimidine in the presence of a base to yield 2-(6-chloro-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid ethyl ester. google.com

Condensation Reactions: The C4-amino group can condense with aldehydes or ketones to form Schiff bases (imines). evitachem.commdpi.com For example, 2-aminothiazole derivatives react with various benzaldehydes to furnish the corresponding Schiff bases. mdpi.com These condensation reactions are a common strategy for creating diverse molecular scaffolds.

Reactivity at the Carboxylic Acid Group (C5-position)

The carboxylic acid at the C5 position is another key functional handle for chemical modification, enabling the formation of esters, amides, and serving as a precursor for other functional groups.

Esterification and Amide Bond Formation

Esterification: The carboxylic acid group can be converted to its corresponding ester through reaction with an alcohol under acidic conditions. evitachem.com This is a common transformation to protect the carboxylic acid or to modify the solubility and electronic properties of the molecule.

Amide Bond Formation: The carboxylic acid can be coupled with amines to form amides. This reaction typically requires the use of coupling agents to activate the carboxylic acid. A variety of amide derivatives of 2-aminothiazole-5-carboxylic acid have been synthesized, highlighting the importance of this reaction in creating libraries of compounds for biological screening. rsc.orgmdpi.com For example, 2-aminothiazole-5-carboxylic acid phenylamides have been synthesized through a multi-step process involving the formation of the thiazole ring followed by coupling with an aniline (B41778) derivative. mdpi.com

Table 2: Reactivity at the C5-Carboxylic Acid Group
Reaction TypeReagents/ConditionsProduct TypeReference
EsterificationAlcohol, Acid catalystEster evitachem.com
Amide Bond FormationAmine, Coupling agentsAmide rsc.orgmdpi.com
Hydrazide FormationHydrazine hydrateHydrazide ias.ac.inias.ac.in

Decarboxylation Studies and Pathways

Decarboxylation, the removal of the carboxylic acid group with the release of carbon dioxide, is a significant reaction in the chemistry of carboxylic acids. nih.gov While thermodynamically favorable, it often requires specific conditions or enzymatic catalysis. nih.gov

In the context of thiazole chemistry, decarboxylation can be a competing reaction under certain conditions, such as during the synthesis of aminothiazoles at elevated temperatures. The ease of decarboxylation can be influenced by substituents on the thiazole ring. For instance, 2-carboxylthiazoles are known to be easily decarboxylated. ias.ac.in While specific studies focusing solely on the decarboxylation of this compound are not extensively detailed in the provided context, the general principles of decarboxylation of heterocyclic carboxylic acids would apply. The reaction could potentially be promoted by heat or by the presence of catalysts. The stability of the resulting carbanion or the transition state leading to it would be a key factor in determining the reaction's feasibility.

Thiazole Ring Functionalization

The thiazole ring, a key heterocyclic motif in numerous biologically active compounds, exhibits a complex reactivity profile. In the case of this compound, the interplay between the electron-donating amino group at position 4 and the electron-withdrawing carboxylic acid group at position 5 governs the outcomes of various chemical transformations.

The susceptibility of the thiazole nucleus to electrophilic aromatic substitution (EAS) is generally lower than that of other five-membered heterocycles like thiophene (B33073) or furan, often requiring harsh reaction conditions. ias.ac.in The regioselectivity of these reactions is heavily influenced by the electronic nature of the substituents present on the ring.

In thiazole itself, electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich. ias.ac.in However, the presence of an amino group, a strong activating group, and a carboxylic acid group, a deactivating group, on adjacent carbons in this compound complicates predictions. While an amino group at C2 or C4 would typically direct incoming electrophiles to the C5 position, this position is already substituted. ias.ac.in Conversely, the carboxylic acid group is deactivating and meta-directing in traditional aromatic systems. numberanalytics.com

Research on the acylation of similar structures, such as the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid, shows that reactions occur regioselectively on the exocyclic amino group rather than on the thiazole ring, highlighting the ring's relative inertness to certain electrophilic reagents. researchgate.net

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Substituted Thiazoles

Thiazole DerivativeElectrophilePosition of SubstitutionReference
ThiazoleNitrating MixtureC5 (predicted under drastic conditions) ias.ac.in
ThiazoleSulfuric Acid (250°C)C5 ias.ac.in
2-AminothiazoleNitrating MixtureC5 ias.ac.in
4-MethylthiazoleNitrating MixtureC5 ias.ac.in
2-Acetamido-5-methylthiazoleNitrating MixtureC4 ias.ac.in

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for the functionalization of heterocyclic compounds. nih.gov Vanadium-dependent haloperoxidases (VHPOs), a class of enzymes found in marine algae, have proven effective in catalyzing the halogenation of electron-rich aromatic substrates. nih.govresearchgate.net

Studies have demonstrated the successful enzymatic bromination of 2-aminothiazole derivatives using a marine macroalgal brominase. nih.govacs.org These enzymes catalyze the oxidation of bromide ions to generate a reactive bromine species, likely hypobromous acid, which then effects an electrophilic aromatic substitution on the thiazole ring. nih.gov The reactions proceed under mild, aqueous conditions, which is advantageous for complex molecules. nih.govacs.org

A key finding relevant to this compound is that the electronic nature of the substituent at the 5-position significantly impacts the reaction's success. While 2-aminothiazoles are readily brominated, derivatives that are acylated at the 5-position are not substrates for the enzyme. nih.govacs.org This suggests that a strongly electron-withdrawing group at C5, such as a carboxylic acid or an ester, deactivates the ring sufficiently to prevent enzymatic halogenation. This observation is consistent with the mechanism of electrophilic aromatic substitution. acs.org For substrates that do undergo reaction, the process is highly efficient and can be integrated into one-pot synthesis schemes with subsequent cross-coupling reactions. nih.gov

Table 2: Substrate Scope in Biocatalytic Bromination of Aminothiazoles

SubstrateEnzyme SystemOutcomeReference
2-Amino-4-phenylthiazoleVanadium BromoperoxidaseSuccessful bromination at C5 acs.org
2-Aminothiazole-4-carboxylic acidVanadium BromoperoxidaseEfficient bromination nih.gov
Ethyl-2-aminothiazole-5-carboxylateVanadium BromoperoxidaseNo reaction nih.govacs.org

Tautomeric Equilibria and Mechanistic Implications

The presence of an amino group on the thiazole ring introduces the possibility of tautomerism, a phenomenon that profoundly influences the compound's chemical behavior and reactivity.

This compound can exist in two primary tautomeric forms: the amino form (4-amino-1,3-thiazole-5-carboxylic acid) and the imino form (4-imino-4,5-dihydro-1,3-thiazole-5-carboxylic acid). researchgate.netresearchgate.net The equilibrium between these two forms is a dynamic process influenced by factors such as the substitution pattern on the ring, the solvent, and the physical state (gas, solution, or solid). researchgate.net

Theoretical and experimental studies on various aminothiazoles have consistently shown that the amino tautomer is generally the more stable and predominant species in both the gas phase and in solution. researchgate.netresearchgate.net Density functional theory (DFT) calculations and spectroscopic analyses, such as Raman spectroscopy, confirm this preference. researchgate.net The stability of the amino form is attributed to the aromatic character of the thiazole ring, which would be disrupted in the imino tautomer. researchgate.net While electron-donating groups can slightly increase the proportion of the imino form, the amino structure remains dominant. researchgate.net

The existence of tautomeric equilibrium has significant mechanistic implications, as the different forms present distinct reactive sites. The amino tautomer possesses a nucleophilic exocyclic amino group and a potentially nucleophilic ring nitrogen (N3), whereas the imino tautomer has a more basic ring nitrogen and a less nucleophilic exocyclic imino group.

The selectivity of reactions such as acylation and alkylation is directly linked to the dominant tautomeric form and the reaction conditions. For example, the acylation of 2-amino-4-methylthiazole-5-carboxylic acid derivatives proceeds exclusively at the exocyclic amino group. researchgate.net This outcome strongly suggests that the reaction occurs via the more stable amino tautomer, where the exocyclic nitrogen is the most nucleophilic site. If the imino tautomer were the reactive species, acylation would be expected at the ring nitrogen.

This selectivity is crucial in synthetic chemistry, allowing for predictable functionalization of the exocyclic amine without interfering with the heterocyclic ring itself. rsc.org Understanding and controlling the factors that influence the tautomeric balance is therefore essential for designing selective synthetic routes and predicting the chemical behavior of this compound and its derivatives. researchgate.net

Spectroscopic Characterization and Computational Chemistry of 4 Aminothiazole 5 Carboxylic Acid

Advanced Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise three-dimensional structure of molecules and understanding their dynamic behavior. For 4-aminothiazole-5-carboxylic acid, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and high-resolution mass spectrometry (HRMS) offer a detailed picture of its atomic connectivity, functional groups, and conformational possibilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Mechanistic Studies

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom.

In studies of related aminothiazole derivatives, the chemical shifts in ¹H NMR spectra reveal the positions of protons on the thiazole (B1198619) ring, the amino group, and the carboxylic acid. For instance, in 2-amino-5-phenylthiazole-4-carboxylic acid, the aromatic protons appear in the range of δ 7.2-7.35 ppm, while the carboxylic acid proton is a broad singlet around δ 12.5 ppm. plos.org Similarly, the ¹³C NMR spectrum shows distinct signals for the carbons of the thiazole ring and the carboxylic acid group, typically in the regions of δ 114-167 ppm and δ 163-166 ppm, respectively. plos.orgnih.gov

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, confirming the structural assignment. Furthermore, NOESY experiments can reveal through-space interactions between protons, providing insights into the molecule's preferred conformation in solution. For example, 2D NMR studies on peptidomimetics containing a 4-aminothiazole-5-carboxylate core have been used to identify turn-type conformations stabilized by intramolecular hydrogen bonding. rsc.org

Nucleus Typical Chemical Shift (δ) Range (ppm) Notes
¹H (Amino)Variable, often broadPosition dependent on solvent and concentration.
¹H (Thiazole)~7.0 - 8.5Dependent on substitution.
¹H (Carboxylic Acid)> 10, often broadReadily exchanges with D₂O.
¹³C (Thiazole C2)~150 - 170Carbon between N and S.
¹³C (Thiazole C4)~100 - 140
¹³C (Thiazole C5)~110 - 150
¹³C (Carboxylic Acid)~160 - 175

Infrared (FTIR) Spectroscopy for Vibrational and Conformational Dynamics

FTIR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, characteristic absorption bands are expected for the amine (N-H), carboxylic acid (O-H and C=O), and thiazole ring (C=N, C-S) functionalities.

The O-H stretching vibration of the carboxylic acid typically appears as a broad band in the region of 2500-3500 cm⁻¹. The C=O stretching of the carboxylic acid gives a sharp, intense peak between 1680 and 1710 cm⁻¹. plos.org The N-H stretching vibrations of the primary amine are usually observed in the 3300-3500 cm⁻¹ range. plos.org Vibrations associated with the thiazole ring, including C=N and C-S stretching, appear at lower frequencies, generally between 1500-1600 cm⁻¹ and 600-800 cm⁻¹, respectively. tsijournals.com

Matrix-isolation FTIR spectroscopy combined with theoretical calculations has been used to study the different conformers of 2-aminothiazole-4-carboxylic acid. researchgate.net These studies revealed the presence of multiple stable isomers based on the orientation of the carboxylic acid group, which could be interconverted by UV irradiation. researchgate.net This highlights the role of FTIR in understanding the molecule's conformational landscape.

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3500Broad, Strong
N-H Stretch (Amine)3300 - 3500Medium, often two bands
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, Sharp
C=N Stretch (Thiazole)1500 - 1600Medium
C-S Stretch (Thiazole)600 - 800Weak to Medium

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. plos.orgrsc.org The exact mass of this compound (C₄H₄N₂O₂S) is 144.00034855 Da. nih.gov

Beyond molecular weight determination, MS/MS fragmentation analysis provides valuable structural information. The fragmentation of related azole carboxylic acids often involves the loss of carbon dioxide (CO₂), a process known as decarboxylation, from the deprotonated molecule. researchgate.net Other characteristic fragmentation patterns for aromatic acids include the loss of OH and COOH radicals. whitman.edu The fragmentation pattern of the thiazole ring itself can also provide clues about its substitution pattern. The molecular ion peak for 2-aminothiazole-5-carboxylic acid appears at an m/z of 144.

Theoretical and Computational Investigations

Computational chemistry offers a powerful complement to experimental studies, providing insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can predict optimized geometries, vibrational frequencies, and electronic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

For aminothiazole derivatives, DFT studies have been employed to understand conformational preferences and electronic structure. acs.org The calculations often show that planar configurations of the carboxylic acid group relative to the thiazole ring are energetically favorable to minimize steric hindrance. The HOMO and LUMO energy gap, calculated using DFT, provides an indication of the molecule's chemical reactivity and stability. acs.org A smaller HOMO-LUMO gap suggests higher reactivity. acs.org

Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the electron density distribution and are useful for predicting sites of electrophilic and nucleophilic attack. acs.org For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the amine and hydroxyl hydrogens.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules, such as solvent molecules or biological targets, over time. While specific MD simulations for the isolated this compound are not extensively reported in the provided context, the principles can be inferred from studies on related systems.

MD simulations can reveal how the molecule interacts with its environment through hydrogen bonds and other non-covalent interactions. For instance, simulations could model the hydrogen bonding patterns between the carboxylic acid and amino groups of neighboring molecules in a condensed phase or in a crystal lattice. researchgate.net In the context of drug design, MD simulations are crucial for understanding how a ligand like this compound might bind to a protein's active site, predicting its binding affinity and residence time. thegoodscentscompany.com

Quantum Chemical Predictions of Reactivity and Reaction Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for predicting the reactivity and potential reaction pathways of molecules. By modeling the electronic structure of this compound, researchers can gain insights into its chemical behavior, complementing experimental findings. Key aspects of these computational studies include the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP) mapping, and the calculation of global reactivity descriptors.

Frontier Molecular Orbital (FMO) Analysis

The electronic properties, kinetic stability, and chemical reactivity of a compound can be effectively estimated through Frontier Molecular Orbital (FMO) analysis. royalsocietypublishing.org The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, characterizing its nucleophilicity. Conversely, the LUMO represents the ability to accept an electron, indicating its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. royalsocietypublishing.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For aminothiazole derivatives, the HOMO is often localized over the aminothiazole ring, while the LUMO is distributed across the entire molecule. The energy gap and related electronic properties derived from FMO analysis, such as ionization potential (IP) and electron affinity (EA), are crucial for predicting how the molecule will interact with other chemical species. royalsocietypublishing.org

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions.

Descriptor Formula Description
Ionization Potential (IP) I = -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) A = -ELUMOThe energy released when an electron is added to the molecule.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. royalsocietypublishing.org
Electronegativity (χ) χ = (I + A) / 2Measures the ability of the molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Represents the resistance of the molecule to change its electron distribution. Hard molecules have a large energy gap.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; soft molecules are more reactive.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the molecule's overall electrophilic nature.

These parameters, calculated using DFT methods like B3LYP, help in creating a comprehensive reactivity profile for this compound and its derivatives. royalsocietypublishing.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. tandfonline.com It helps in identifying the regions that are rich or poor in electrons, thereby predicting the sites for electrophilic and nucleophilic attacks. researchgate.net

The MEP map is color-coded to represent different potential values. researchgate.net

Red and Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. researchgate.netnih.gov For this compound, these regions would be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. In this molecule, the hydrogen atoms of the amino group and the carboxylic acid group would exhibit positive potential. nih.gov

Green Regions: Represent areas of neutral or zero potential.

By analyzing the MEP map, one can predict how this compound will orient itself when approaching another molecule, providing insights into intermolecular interactions, such as hydrogen bonding. tandfonline.com

Fukui Indices

To further pinpoint reactivity at specific atomic sites, Fukui indices can be calculated using DFT. These indices help in identifying the most electrophilic and nucleophilic atoms within the molecule. This analysis is particularly useful for understanding the regioselectivity of reactions, such as predicting which carbon or nitrogen atom is most likely to be involved in a substitution or addition reaction. For instance, in related thiazole structures, the C-2 position is often identified as being susceptible to nucleophilic attack, a prediction that can be quantified by Fukui functions.

Role As a Synthetic Intermediate and Building Block for Advanced Chemical Scaffolds

Construction of Fused and Bridged Heterocyclic Systems Incorporating the Thiazole (B1198619) Moiety

The bifunctional nature of 4-aminothiazole-5-carboxylic acid facilitates its use in cyclization reactions to form a variety of fused heterocyclic frameworks. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Thiazolopyrimidine and Analogous Frameworks

Thiazolopyrimidines, which consist of a thiazole ring fused to a pyrimidine (B1678525) ring, are a prominent class of compounds synthesized from aminothiazole precursors. tandfonline.com The synthesis of these frameworks often involves the reaction of an aminothiazole derivative with various reagents such as diketones, ethoxymethylene malonic esters, and acetylene (B1199291) dicarboxylic esters. tandfonline.com For instance, 5-aminothiazole-4-carboxamide, a closely related derivative, is a key precursor for thiazolo[4,5-d]pyrimidines. researchgate.net A variety of synthetic methods, including condensation reactions, Biginelli and Knovenagel condensations, and microwave-assisted synthesis, have been employed to construct different isomeric forms of thiazolopyrimidines, such as thiazolo[3,2-a]pyrimidine, thiazolo[5,4-d]pyrimidine, and thiazolo[4,5-d]pyrimidine. tandfonline.comias.ac.in

PrecursorReagent(s)Resulting FrameworkReference
4,5-dihydrothiazol-2-amineDiketones, ethoxymethylene malonic esters, acetylene dicarboxylic estersThiazolopyrimidines tandfonline.com
5-Aminothiazole-4-carboxamideVariousThiazolo[4,5-d]pyrimidines researchgate.net
2-amino-4-(4-substituted-phenyl)thiazoleSubstituted benzaldehyde, barbituric/thiobarbituric acidPyrimido[4,5-d] researchgate.netCurrent time information in Bangalore, IN.thiazolo[3,2a]-pyrimidine-2,4(3H)-diones researchgate.net
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate4,5-dihydrothiazol-2-amine, secondary aminesPyrimido[5,4-e]thiazolo[3,2-a]pyrimidine researchgate.net

Formation of Imidazothiazole and Related Fused Ring Systems

The synthesis of imidazothiazoles, another important class of fused heterocycles, can be achieved using aminothiazole derivatives. hilarispublisher.com A common method involves the reaction of 2-aminothiazoles with α-haloketones. hilarispublisher.comconicet.gov.ar For example, the reaction of 2-amino-4-arylthiazoles with chloroacetic acid yields 3-arylimidazo[2,1-b]thiazol-6(5H)-ones. hilarispublisher.com The versatility of this approach allows for the introduction of various substituents, leading to a diverse range of imidazothiazole derivatives with potential applications in drug discovery. hilarispublisher.comconicet.gov.ar A notable example is the synthesis of imidazo[2,1-b]thiazole-based sulfonyl piperazines, where ethyl-2-aminothiazole-4-carboxylate is cyclized with phenacyl bromides. nih.gov

Reactant 1Reactant 2ProductReference
2-Aminothiazolesα-HaloketonesImidazothiazoles hilarispublisher.comconicet.gov.ar
2-Amino-4-arylthiazolesChloroacetic acid3-Arylimidazo[2,1-b]thiazol-6(5H)-ones hilarispublisher.com
Ethyl-2-aminothiazole-4-carboxylatePhenacyl bromidesImidazo[2,1-b]thiazole derivatives nih.gov

Applications in Multi-Component Reaction Methodologies for Scaffold Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov this compound and its derivatives are valuable building blocks in MCRs for generating diverse chemical scaffolds. nih.gov For instance, the Ugi four-component reaction (U-4CR), which combines an oxo-component, a carboxylic acid, an amine, and an isocyanide, can be utilized to create peptide-like structures incorporating the aminothiazole motif. beilstein-journals.orgbeilstein-journals.org This approach enables rapid access to libraries of compounds with high structural diversity, which is crucial for drug discovery and chemical biology research. nih.govbeilstein-journals.org The Passerini three-component reaction (3-CR) is another MCR that can utilize aminothiazole derivatives to generate a wide array of scaffolds. beilstein-journals.orgbeilstein-journals.org

Derivatization for Structure-Reactivity Relationship Investigations

The ability to systematically modify the structure of this compound allows for in-depth studies of how changes in its chemical makeup affect its reactivity and properties.

Exploration of Positional Isomerism and Its Impact on Chemical Reactivity

The position of the carboxylic acid group on the thiazole ring significantly influences the molecule's chemical behavior. Comparing this compound with its isomer, 2-aminothiazole-4-carboxylic acid, reveals differences in reactivity. For example, the primary site for electrophilic substitution can differ between these isomers. smolecule.com Docking studies have shown that the carboxyl group of the thiazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, and the positioning of this group is critical for binding affinity. plos.org

Strategic Functional Group Modification for Chemical Space Mapping

Systematic modification of the functional groups of this compound is a key strategy for exploring chemical space and developing compounds with desired properties. chemrxiv.org The amino and carboxylic acid groups can be derivatized through various reactions, such as acylation, esterification, and amidation. research-solution.commdpi.comnih.gov For instance, the amino group can be acylated to introduce different substituents, and the carboxylic acid can be converted to esters or amides. mdpi.comnih.gov These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity. plos.org Biocatalytic methods, such as enzymatic bromination, have also been employed to derivatize aminothiazoles, providing a route for further functionalization through cross-coupling reactions. acs.orgacs.org

Modification StrategyReagents/MethodsPurposeReference
Acylation of amino groupAcid chlorides, anhydridesIntroduce diverse substituents, modulate properties mdpi.comnih.gov
Esterification of carboxylic acidAlcoholsAlter lipophilicity and solubility plos.org
Amidation of carboxylic acidAmines, coupling reagentsCreate amide derivatives with potential biological activity google.com
Enzymatic BrominationBrominase, boronic acidsSite-specific functionalization for cross-coupling acs.orgacs.org

Development of Thiazole-Based Scaffolds for Mimetic Design

The thiazole ring is a privileged five-membered aromatic heterocycle extensively utilized in medicinal chemistry and drug discovery. Current time information in Tiranë, AL. Its value stems from its presence in numerous natural products and approved pharmaceuticals, as well as its capacity for functionalization at multiple positions (C2, C4, and C5), making it an ideal template for constructing peptidomimetic molecules. Current time information in Tiranë, AL. Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. This compound serves as a crucial starting material in the synthesis of these advanced scaffolds, enabling the development of molecules that can modulate biological targets like protein-protein interactions (PPIs). Current time information in Tiranë, AL.rsc.org

Incorporation into Peptidomimetic Structures via Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a powerful and efficient technique for the assembly of complex molecules, including peptidomimetics, on a solid support. Current time information in Tiranë, AL.rsc.org The use of this compound as a core building block in solid-phase strategies allows for the systematic and rapid construction of diverse molecular libraries.

A key approach involves anchoring the thiazole scaffold to a resin, followed by sequential addition of amino acids or other chemical moieties. Current time information in Tiranë, AL. Research has detailed a traceless solid-phase synthesis of 1,3-thiazole-based peptidomimetics designed to mimic β-turn secondary structures found in proteins. Current time information in Tiranë, AL. In this methodology, the key intermediate, a this compound resin, is prepared in a few steps starting from Merrifield resin. Current time information in Tiranë, AL. This resin-bound thiazole then serves as a template for further elaboration.

Peptide chains are elongated from the C4 (amino) and C5 (carboxylic acid) positions of the thiazole core using standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry. Current time information in Tiranë, AL. This strategy allows for the controlled, step-wise addition of amino acids to build peptide-like chains attached to the heterocyclic core. The use of a sulfur-based traceless linker is particularly advantageous as it simplifies the synthetic process and, upon cleavage, releases the final compound without any remnant of the linker, while also allowing for diversification at the C2 position of the thiazole. Current time information in Tiranë, AL.

The table below summarizes a representative solid-phase synthetic sequence for creating thiazole-based peptidomimetics.

StepDescriptionKey Reagents & ConditionsPurpose
1Linker Attachment Merrifield resin, Sulfur linker unitPrepares the solid support for thiazole synthesis.
2Thiazole Formation on Resin Cyanocarbonimidodithioate resin, α-bromo ketoneCyclization to form the core 1,3-thiazole structure attached to the resin.
3Peptide Chain Elongation Fmoc-protected amino acids, Coupling reagents (e.g., DIC, HOBt), PiperidineStepwise addition of amino acids to the C4-amino and C5-carboxyl groups of the thiazole. Current time information in Tiranë, AL.
4Cleavage from Resin Cleavage cocktail (e.g., TFA-based)Releases the final peptidomimetic compound from the solid support.

This solid-phase approach is highly efficient for creating libraries of thiazole-containing peptidomimetics, facilitating the exploration of structure-activity relationships for various therapeutic targets.

Solution-Phase Synthetic Routes for Mimetic Scaffolds

While solid-phase synthesis offers advantages for library generation, solution-phase synthesis remains a vital methodology for both small- and large-scale production of specific target molecules. This compound and its derivatives, particularly its ethyl ester, are versatile building blocks in solution-phase routes to mimetic scaffolds.

The functional groups of the core scaffold—the C4 amine and the C5 carboxylic acid (or ester)—are readily derivatized in solution to build more complex structures. A common transformation is the acylation of the C4-amino group with activated amino acids or other carboxylic acids to form an amide bond. This directly incorporates peptide-like features onto the thiazole template.

For instance, a documented solution-phase procedure involves the acylation of ethyl 4-aminothiazole-5-carboxylate. The reaction is carried out by treating the thiazole with an N-Fmoc protected amino acid chloride (Fmoc-Gly-Cl) in the presence of a base. This specific reaction demonstrates the direct modification of the thiazole core to introduce a peptide unit, forming the foundation for a larger peptidomimetic structure.

The table below outlines a typical solution-phase acylation reaction.

Reactant 1Reactant 2Reagents & ConditionsProduct
Ethyl 4-aminothiazole-5-carboxylateFmoc-Gly-ClK₂CO₃, 1,4-dioxane, 80 °CEthyl 4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetamido)thiazole-5-carboxylate

Other established solution-phase methods for synthesizing thiazole-containing molecules, such as the Hantzsch thiazole synthesis, typically build the thiazole ring from acyclic precursors like thioamides and α-haloketones. However, the direct derivatization of a pre-formed this compound scaffold provides a convergent and modular route, allowing for the late-stage introduction of diverse functionalities, which is highly valuable in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-aminothiazole-5-carboxylic acid derivatives, and what factors influence reaction efficiency?

  • Methodology : Derivatives of this compound are typically synthesized via cyclization reactions using precursors like 2-aminothiazol-4(5H)-one and substituted aldehydes. For example, refluxing with sodium acetate in acetic acid under catalyst-free conditions is a common approach . Reaction efficiency depends on solvent choice (e.g., aqueous ethanol), temperature, and substituent electronic effects. Purity optimization may require recrystallization from DMF/acetic acid mixtures .
  • Data Considerations : Monitor reaction progress via TLC or HPLC, and confirm product identity using NMR (e.g., characteristic δ 7.5–8.5 ppm for aromatic protons) and HRMS for molecular ion peaks .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

  • Analytical Workflow :

1H/13C NMR : Identify key functional groups (e.g., thiazole ring protons at δ 6.5–7.0 ppm and carboxylic acid protons at δ 12–14 ppm) .

HRMS : Validate molecular weight with [M + H]+ peaks (e.g., m/z 282.32 for C15H10N2O2S derivatives) .

HPLC : Assess purity (>95% recommended for biological assays) using retention times (tR) under gradient conditions .

Q. What safety protocols are critical when handling this compound derivatives?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential irritancy .
  • Store compounds in airtight containers at -20°C to prevent degradation .
  • Consult updated SDS sheets for disposal guidelines, adhering to federal/state regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in yield and purity across synthetic batches of this compound derivatives?

  • Troubleshooting :

  • Reagent Stoichiometry : Excess sodium acetate (1.1 eq.) improves cyclization efficiency in acetic acid reflux .
  • Purification : Low yields (e.g., 5% in compound 36 ) may require alternative solvents (DMF/EtOH) or column chromatography.
  • Analytical Cross-Validation : Compare NMR and HRMS data across batches to detect byproducts (e.g., unreacted aldehydes) .

Q. What strategies are effective for studying the reaction mechanism of this compound formation?

  • Mechanistic Probes :

  • Kinetic Isotope Effects (KIE) : Use deuterated acetic acid to assess proton transfer steps in cyclization .
  • Computational Modeling : DFT calculations can map energy barriers for intermediates (e.g., enolization of aldehyde precursors) .

Q. How can researchers design biological assays to evaluate the bioactivity of this compound derivatives?

  • Assay Design :

  • Target Selection : Prioritize enzyme targets (e.g., kinases or proteases) based on structural analogs (e.g., 5-((2-aminothiazol-5-yl)(phenyl)carbamate derivatives ).
  • Controls : Include positive controls (e.g., known inhibitors) and vehicle-only groups to validate signal-to-noise ratios .
  • Dose-Response : Test derivatives at 1–100 µM concentrations to establish IC50 values .

Q. What advanced spectroscopic techniques are recommended for characterizing tautomeric forms of this compound?

  • Techniques :

  • Variable-Temperature NMR : Monitor proton shifts to identify tautomeric equilibria (e.g., thiazole vs. thiazolidinone forms) .
  • X-ray Crystallography : Resolve crystal structures to confirm tautomeric states and hydrogen-bonding networks (similar to 5-methylisoxazole-4-carboxylic acid studies ).

Data Contradiction Analysis

Q. How should researchers address conflicting NMR or HRMS data for this compound derivatives?

  • Resolution Steps :

Repetition : Re-run spectra under standardized conditions (e.g., DMSO-d6 for NMR).

Isotopic Purity : Verify HRMS calibration using internal standards (e.g., 13C/15N-labeled analogs ).

Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem ).

Methodological Tables

Table 1 : Key Synthetic Parameters for this compound Derivatives

ParameterOptimal ConditionReference
SolventAcetic acid or aqueous ethanol
TemperatureReflux (100–120°C)
PurificationDMF/acetic acid recrystallization
Yield Range5–98% (substituent-dependent)

Table 2 : Analytical Benchmarks for Structural Confirmation

TechniqueCritical Data PointsReference
1H NMRThiazole protons (δ 6.5–7.0 ppm)
HRMS[M + H]+ ± 0.001 Da
HPLC Purity>95% (λ = 254 nm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.